4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine
Description
Significance of Aryl-Ether-Linked Phenylamines in Chemical Synthesis and Functional Materials
Aryl-ether-linked phenylamines represent a privileged structural motif in both chemical synthesis and the design of functional materials. The diaryl ether linkage provides a balance of rigidity and conformational flexibility, which is crucial for molecular recognition and the bulk properties of materials. The presence of the phenylamine group offers a reactive handle for further chemical modifications and imparts electronic properties that are essential for applications in electronics and pharmaceuticals.
In the realm of medicinal chemistry , the aryl ether scaffold is a common feature in a multitude of biologically active compounds. This is due to the ether linkage's metabolic stability and its ability to orient aromatic rings in specific spatial arrangements, which is critical for binding to biological targets. The amine functionality, in turn, can participate in hydrogen bonding and salt formation, enhancing solubility and bioavailability. For instance, derivatives of 2-phenoxyaniline (B124666) have been investigated for their inhibitory action on the Na+/Ca2+ exchange system, highlighting the therapeutic potential of this class of compounds. google.com
In materials science , polymers incorporating aryl ether and amine functionalities, such as poly(aryl ether ether ketone)s (PEEK) and polyanilines, are known for their exceptional thermal stability, chemical resistance, and desirable electronic properties. researchgate.netscbt.com The specific substitution pattern in 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine, with the bulky tert-butyl group, can influence the polymer's morphology and solubility, making it a valuable building block for high-performance polymers with tailored properties.
Overview of Research Trajectories for this compound and its Analogues
While specific research focused solely on this compound is still emerging, the research trajectories for its analogues provide a clear indication of its potential applications. The primary areas of investigation include medicinal chemistry and the synthesis of novel organic materials.
Medicinal Chemistry: The structural similarity of this compound to known bioactive molecules suggests its potential as a scaffold in drug discovery. Research on substituted diphenylamines and diphenyl ethers has revealed promising activities in various therapeutic areas.
Anticancer Agents: Novel 2,4'-bis substituted diphenylamines have been synthesized and evaluated as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, showing potent antitumor activity. nih.gov This suggests that derivatives of this compound could be explored for similar applications.
Antimicrobial Agents: Diphenyl ether derivatives have been investigated for their antifungal and antibacterial properties. unimi.it The lipophilicity imparted by the tert-butyl group in this compound could enhance its potential as an antimicrobial agent.
Synthetic Chemistry and Materials Science: The synthesis of this compound and its analogues is a key area of research, as it provides the foundation for its application in various fields. The development of efficient synthetic routes, such as the Ullmann condensation and nucleophilic aromatic substitution, is crucial. organic-chemistry.orgnih.govnih.gov
A plausible synthetic approach to this compound involves the Ullmann condensation of 3-tert-butylphenol (B181075) with a suitably protected 4-halo-2-methylaniline, followed by deprotection. The key step is the copper-catalyzed formation of the diaryl ether bond.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-Bromo-1-isocyanato-2-methylbenzene, 3-(tert-butyl)phenol | K2CO3, CuI, N,N-Dimethylformamide (DMF) | 1-(tert-butyl)-3-((4-isocyanato-3-methylphenyl)oxy)benzene |
| 2 | 1-(tert-butyl)-3-((4-isocyanato-3-methylphenyl)oxy)benzene | HCl, H2O | 4-(3-(tert-butyl)phenoxy)-2-methylaniline |
This is a representative synthetic scheme and may require optimization.
Contextualization within Contemporary Organic and Medicinal Chemistry
In the current landscape of organic and medicinal chemistry, there is a strong emphasis on the development of modular and efficient synthetic methods to access complex molecular architectures with diverse functionalities. This compound sits (B43327) at the intersection of several key research areas:
Privileged Scaffolds: The diaryl ether and phenylamine motifs are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in approved drugs and biologically active compounds.
Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of this compound with variations in the substitution pattern on both aromatic rings allows for systematic SAR studies to optimize biological activity.
Development of Novel Synthetic Methodologies: The synthesis of this and related compounds drives the development of more efficient and environmentally friendly methods for constructing C-O and C-N bonds, such as advancements in transition-metal-catalyzed cross-coupling reactions.
The table below summarizes the key properties of the core structural motifs present in this compound.
| Structural Motif | Key Properties | Relevance in Chemistry |
| Diaryl Ether | - Chemical and thermal stability- Conformational flexibility- Ability to orient aromatic rings | - Common in polymers and pharmaceuticals- Influences material properties and biological activity |
| Phenylamine | - Nucleophilic and basic character- Can be readily derivatized- Participates in hydrogen bonding | - Key building block in synthesis- Important for drug-receptor interactions and solubility |
| Tert-butyl Group | - Steric bulk- Lipophilicity | - Influences molecular packing and solubility- Can enhance membrane permeability of bioactive molecules |
| Methyl Group | - Electron-donating character | - Modulates electronic properties and reactivity |
Structure
3D Structure
Properties
IUPAC Name |
4-(3-tert-butylphenoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-10-15(8-9-16(12)18)19-14-7-5-6-13(11-14)17(2,3)4/h5-11H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTWCUCXZAXRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC(=C2)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Development for 4 3 Tert Butyl Phenoxy 2 Methylphenylamine
Strategic Approaches to the Synthesis of the 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine Core Structure
The synthesis of the target molecule is centered around the formation of the diaryl ether bond and the subsequent or concurrent introduction of the amine functionality onto the phenyl ring. The primary strategies employed involve either a sequential construction of these features or an integrated one-pot approach.
Multi-Step Synthetic Sequences Employed
A prevalent and reliable method for the synthesis of this compound involves a two-step sequence. This approach first focuses on the construction of the diaryl ether linkage, followed by the formation of the amine group.
The initial and critical step is the formation of the diaryl ether. This is typically achieved through a copper-catalyzed cross-coupling reaction, most notably the Ullmann condensation. wikipedia.org In this reaction, a phenol (B47542) is coupled with an aryl halide in the presence of a copper catalyst and a base. For the synthesis of the target molecule's precursor, 3-(tert-butyl)phenol is reacted with a halo-substituted 2-methyl-4-nitrobenzene, such as 1-bromo-2-methyl-4-nitrobenzene. The electron-withdrawing nitro group on the aryl halide facilitates the nucleophilic aromatic substitution, making the Ullmann condensation an effective method for this transformation. wikipedia.org
The general reaction conditions for such a coupling often involve high temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A variety of copper sources can be employed, including copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper powder, often in the presence of a ligand to enhance catalyst activity and solubility. The choice of base is also crucial, with inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) being commonly used to deprotonate the phenol.
The second step in this sequence is the reduction of the nitro group in the diaryl ether intermediate, 4-(3-(tert-butyl)phenoxy)-2-methyl-1-nitrobenzene, to the corresponding primary amine. This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. Alternatively, chemical reduction methods employing reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media, are also highly effective for this purpose. The choice of reduction method often depends on the presence of other functional groups in the molecule that might be sensitive to certain reducing conditions.
A summary of a typical multi-step synthesis is presented in the table below:
| Step | Reactants | Reagents and Conditions | Product |
| 1. Diaryl Ether Formation (Ullmann Condensation) | 3-(tert-butyl)phenol, 1-bromo-2-methyl-4-nitrobenzene | CuI (catalyst), K₂CO₃ (base), DMF (solvent), elevated temperature | 4-(3-(tert-butyl)phenoxy)-2-methyl-1-nitrobenzene |
| 2. Nitro Group Reduction | 4-(3-(tert-butyl)phenoxy)-2-methyl-1-nitrobenzene | H₂, Pd/C (catalyst), Ethanol (solvent) or SnCl₂, HCl | This compound |
Development and Optimization of One-Pot Synthetic Strategies
To improve efficiency and reduce the number of isolation and purification steps, one-pot synthetic strategies are highly desirable. In the context of synthesizing this compound, a one-pot approach would ideally combine the diaryl ether formation and the nitro group reduction into a single, continuous process without the isolation of the nitro-intermediate.
While a true one-pot synthesis for this specific molecule from the initial building blocks is challenging due to the incompatibility of the reagents and conditions for the two distinct transformations, variations of sequential one-pot processes have been explored for similar structures. For instance, after the completion of the copper-catalyzed C-O coupling reaction, the reaction mixture could potentially be treated directly with a reducing agent. However, this would require careful selection of a reduction system that is compatible with the residual copper catalyst and base from the first step.
More advanced one-pot methodologies for the synthesis of diarylamines, which share structural similarities, have been developed. These often involve a cascade of reactions where the initial product of one reaction becomes the substrate for the next in the same pot. acs.org While not directly applicable to the ether linkage in the target molecule, these strategies highlight the ongoing efforts to streamline the synthesis of complex aromatic amines.
Mechanistic Considerations in Core Structure Formation
The formation of the diaryl ether core via the Ullmann condensation is believed to proceed through a copper-catalyzed cycle. The generally accepted mechanism involves the formation of a copper(I) phenoxide species from the reaction of the phenol with the copper catalyst and base. This copper phenoxide then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Subsequent reductive elimination from this intermediate yields the diaryl ether and regenerates the copper(I) catalyst, allowing the cycle to continue. wikipedia.org The presence of an electron-withdrawing group, such as the nitro group on the aryl halide, accelerates the oxidative addition step, thereby increasing the reaction rate. wikipedia.org
Key Synthetic Reactions and Transformations for Functionalization
Beyond the formation of the core diaryl ether structure, the specific functionalization to introduce the amine group relies on well-understood and optimized chemical reactions.
Condensation Reactions in Amine Formation
While not directly applicable to the primary synthesis of this compound from a nitro precursor, condensation reactions are fundamental in the broader context of amine synthesis. For instance, if the synthesis were to proceed through a different route, such as the reaction of a pre-formed aminophenol derivative, condensation reactions could be employed to build more complex structures. However, in the primary multi-step sequence described, the amine is formed via reduction rather than condensation.
Reduction Methodologies for Intermediate Species
The reduction of the nitro group on the diaryl ether intermediate is a pivotal transformation. The choice of reducing agent and conditions is critical to ensure high yield and purity of the final product.
Catalytic Hydrogenation: This method is often preferred due to its clean reaction profile, with the only by-product being water. The reaction is typically carried out in a pressure vessel under a hydrogen atmosphere. The selection of the catalyst (e.g., Pd/C, PtO₂) and solvent (e.g., ethanol, ethyl acetate) can influence the reaction rate and selectivity.
Chemical Reduction: Metal-acid combinations, such as tin(II) chloride in concentrated hydrochloric acid or iron powder in acetic acid, are robust and widely used methods for nitro group reduction. These reactions are typically performed at elevated temperatures. The work-up procedure for these reactions involves neutralization of the acid and removal of the metal salts.
The following table summarizes common reduction methodologies for the conversion of the nitro-intermediate:
| Reduction Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ | Ethanol or Ethyl Acetate (B1210297), room temp. to moderate heat, H₂ pressure | Clean reaction, high yields, mild conditions | Requires specialized pressure equipment, catalyst can be expensive |
| Metal/Acid Reduction | SnCl₂/HCl or Fe/CH₃COOH | Elevated temperature | Inexpensive reagents, effective for a wide range of substrates | Stoichiometric amounts of metal required, work-up can be tedious |
Acylation and Sulfonation Reactions
The primary amine functionality of this compound makes it amenable to standard acylation and sulfonation reactions. These transformations are fundamental in organic synthesis for the introduction of protecting groups, modification of electronic properties, and the creation of precursors for further functionalization.
Acylation: The reaction of this compound with acylating agents, such as acid chlorides or anhydrides, in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields the corresponding N-acylated derivatives (amides). The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This reaction is typically robust and high-yielding. For instance, treatment with acetyl chloride would produce N-(4-[3-(tert-butyl)phenoxy]-2-methylphenyl)acetamide. The tert-butyl group on the phenoxy moiety provides steric bulk, which can influence the reactivity and properties of the resulting amide.
Sulfonation: Similarly, sulfonation of the amine group can be achieved by reacting it with sulfonyl chlorides in the presence of a base. This reaction leads to the formation of stable sulfonamides. For example, reacting the parent amine with p-toluenesulfonyl chloride would yield N-(4-[3-(tert-butyl)phenoxy]-2-methylphenyl)-4-methylbenzenesulfonamide. Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for amines.
These reactions are crucial for diversifying the derivatives obtainable from the title compound, enabling its use in a wider array of synthetic applications.
| Reaction Type | Reagent Example | Product Class | Expected Product Name |
| Acylation | Acetyl chloride | Amide | N-(4-[3-(tert-butyl)phenoxy]-2-methylphenyl)acetamide |
| Acylation | Benzoyl chloride | Amide | N-(4-[3-(tert-butyl)phenoxy]-2-methylphenyl)benzamide |
| Sulfonation | p-Toluenesulfonyl chloride | Sulfonamide | N-(4-[3-(tert-butyl)phenoxy]-2-methylphenyl)-4-methylbenzenesulfonamide |
| Sulfonation | Methanesulfonyl chloride | Sulfonamide | N-(4-[3-(tert-butyl)phenoxy]-2-methylphenyl)methanesulfonamide |
Substitution Reactions (e.g., nucleophilic aromatic substitution)
The substitution patterns on the aromatic rings of this compound dictate its reactivity towards substitution reactions. The molecule contains two phenyl rings with different electronic characteristics.
The phenyl ring bearing the amino and methyl groups is electron-rich due to the electron-donating nature of these substituents. Consequently, it is highly activated towards electrophilic aromatic substitution (EAS). The amino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The large phenoxy group at the para position to the amine, and the methyl group at the ortho position, will sterically hinder some positions, but electrophilic attack is expected to occur at the vacant ortho position relative to the amine.
Conversely, nucleophilic aromatic substitution (SNA) on this molecule is generally unfavorable. SNA reactions typically require an aromatic ring to be substituted with strong electron-withdrawing groups (such as nitro groups) and a good leaving group, neither of which are present on the aniline (B41778) ring system of the title compound. The electron-rich nature of the rings makes them poor substrates for nucleophilic attack.
Copper(I)-Assisted Click Chemistry Approaches for Analogues
The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazole-containing analogues. researchgate.netnih.gov This methodology can be readily applied to derivatives of this compound to generate a diverse library of complex molecules.
To utilize this chemistry, the parent amine must first be functionalized with either an azide (B81097) or a terminal alkyne group.
Azide Analogue Preparation: The amine can be converted to a diazonium salt, which can then be reacted with sodium azide to introduce the azido (B1232118) group, yielding 4-azido-1-(3-(tert-butyl)phenoxy)-2-methylbenzene.
Alkyne Analogue Preparation: The amine can be N-alkylated with a propargyl halide (e.g., propargyl bromide) to install a terminal alkyne, resulting in N-propargyl-4-(3-(tert-butyl)phenoxy)-2-methylaniline.
Once these precursors are synthesized, they can be reacted with complementary alkynes or azides in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to afford the 1,4-disubstituted 1,2,3-triazole products. organicreactions.org This approach is valued for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups.
| Precursor from Parent Compound | Complementary Reactant | Reaction Type | Product Scaffold |
| 4-azido-1-(3-(tert-butyl)phenoxy)-2-methylbenzene | Phenylacetylene | CuAAC | 1-(4-(3-(tert-butyl)phenoxy)-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole |
| N-propargyl-4-(3-(tert-butyl)phenoxy)-2-methylaniline | Benzyl azide | CuAAC | 1-benzyl-4-(((4-(3-(tert-butyl)phenoxy)-2-methylphenyl)amino)methyl)-1H-1,2,3-triazole |
Role as a Synthetic Intermediate and Precursor in Complex Molecule Construction
The structural features of this compound, including its reactive amine group and substituted aromatic rings, make it a valuable intermediate for the synthesis of more complex molecules, particularly those with pharmacological relevance.
Integration into Pharmacologically Relevant Scaffolds (e.g., quinoline (B57606) derivatives, triazole systems)
Quinoline Derivatives: The quinoline scaffold is a key component of many biologically active compounds. youtube.com Several classic named reactions can utilize this compound as the aniline component to construct substituted quinolines.
Skraup Synthesis: Reaction with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) would yield a quinoline fused to the aniline ring. uniroma1.itwikipedia.org
Doebner-von Miller Reaction: Condensation with α,β-unsaturated aldehydes or ketones provides a flexible route to various quinoline derivatives. wikipedia.org
Combes Synthesis: Reaction with a 1,3-diketone under acidic conditions would produce 2,4-disubstituted quinolines. wikipedia.org
Friedländer Synthesis: Condensation with a compound containing an α-methylene ketone adjacent to a carbonyl group offers another pathway to substituted quinolines. organic-chemistry.orgnih.gov
These reactions allow the direct incorporation of the complex 4-[3-(tert-butyl)phenoxy]-2-methylphenyl moiety into the quinoline core structure.
Triazole Systems: As detailed in section 2.2.5, the most direct method for integrating this compound into triazole systems is through copper-catalyzed click chemistry. wikipedia.orgresearchgate.net The resulting triazole-linked structures are of significant interest in medicinal chemistry due to the triazole ring's ability to act as a stable, non-classical bioisostere for amide bonds and to participate in hydrogen bonding.
Precursor for Advanced Organic Molecules and Derivatives
Beyond well-defined heterocyclic scaffolds, this compound can serve as a precursor for a variety of advanced organic molecules. The primary amine is a versatile functional handle that can be transformed into numerous other groups.
For example, diazotization of the amine group yields a diazonium salt, a highly versatile intermediate. The diazonium group can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halides, cyano groups, hydroxyl groups, and others. Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds to form highly colored azo dyes, which have applications as functional materials.
Intermediacy in Specific Heterocyclic Compound Syntheses (e.g., coumarins, phthalocyanines, pyrazoles)
Coumarins: While the direct synthesis of coumarins typically involves phenols (e.g., via the Pechmann condensation), this compound can be a precursor to coumarin-containing structures. researchgate.netwikipedia.org One potential route involves the diazotization of the amine followed by hydrolysis to generate the corresponding phenol, 4-[3-(tert-butyl)phenoxy]-2-methylphenol. This phenol could then undergo a Pechmann condensation with a β-ketoester under acidic conditions to form a substituted coumarin.
Phthalocyanines: Phthalocyanines are large macrocyclic compounds with important applications as dyes, pigments, and in photodynamic therapy. nih.govresearchgate.net Their synthesis typically involves the cyclotetramerization of phthalonitrile (B49051) derivatives. To utilize this compound as a precursor, it would first need to be incorporated into a phthalonitrile structure. A plausible route is the nucleophilic aromatic substitution of a nitro group on 4-nitrophthalonitrile (B195368) with the amine of the title compound, yielding 4-((4-(3-(tert-butyl)phenoxy)-2-methylphenyl)amino)phthalonitrile. This substituted phthalonitrile could then be subjected to tetramerization conditions, often in the presence of a metal salt, to produce a peripherally substituted phthalocyanine. tubitak.gov.tr
Pyrazoles: The standard synthesis of pyrazoles, such as the Knorr pyrazole (B372694) synthesis, requires a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. youtube.comslideshare.net Therefore, to be used in pyrazole synthesis, this compound must first be converted into its corresponding hydrazine. This can be achieved by diazotizing the amine and then reducing the resulting diazonium salt. The obtained 4-[3-(Tert-butyl)phenoxy]-2-methylphenylhydrazine could then react with a 1,3-dicarbonyl compound, like acetylacetone, to yield a substituted pyrazole.
| Heterocycle | Key Synthetic Strategy | Required Intermediate from Parent Compound |
| Coumarin | Pechmann Condensation | 4-[3-(tert-butyl)phenoxy]-2-methylphenol |
| Phthalocyanine | Cyclotetramerization | 4-((4-(3-(tert-butyl)phenoxy)-2-methylphenyl)amino)phthalonitrile |
| Pyrazole | Knorr Pyrazole Synthesis | 4-[3-(tert-butyl)phenoxy]-2-methylphenylhydrazine |
Reaction Yield and Purity Considerations in Synthesis
The efficiency of a synthetic route is primarily evaluated by its reaction yield and the purity of the final product. These parameters are influenced by numerous factors including the choice of catalyst, solvent, base, reaction temperature, and the purification method employed.
In a specific patented synthesis of this compound, the compound was prepared via a copper-catalyzed coupling reaction. The process involved the reaction of 4-bromo-2-methylaniline (B145978) with 3-tert-butylphenol (B181075). This transformation achieved a high yield, demonstrating the effectiveness of the chosen conditions for this particular substrate combination.
The reaction was carried out in the presence of a copper(I) iodide (CuI) catalyst and a base, potassium carbonate (K₂CO₃), in a suitable solvent. The final product was isolated with a reported yield of 91%. The high yield suggests that the selected conditions—catalyst, base, and temperature—were well-optimized for this specific transformation.
Table 1: Synthesis Parameters for this compound
| Parameter | Value | Role in Reaction |
| Aryl Halide | 4-bromo-2-methylaniline | Electrophilic partner |
| Phenol | 3-tert-butylphenol | Nucleophilic partner |
| Catalyst | Copper(I) Iodide (CuI) | Facilitates C-O bond formation |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol |
| Solvent | Not specified in abstract | Provides reaction medium |
| Final Yield | 91% | Efficiency of the reaction |
Purity is a critical consideration, as side products can form during the synthesis. Potential impurities in Ullmann-type couplings can include unreacted starting materials and products from side reactions, such as homocoupling of the aryl halide. Therefore, a robust purification strategy is essential to isolate the target compound at the desired specification.
Following the reaction, the workup and purification process is crucial for removing the catalyst, inorganic salts, and any organic byproducts. In the case of aromatic amines, purification can sometimes be challenging due to the basic nature of the amine group, which can interact with acidic silica (B1680970) gel during column chromatography. biotage.com Common purification techniques for compounds of this type include:
Extraction: To remove water-soluble impurities and salts formed during the reaction.
Distillation: To separate the product from non-volatile impurities or solvents, particularly in large-scale industrial processes. google.com
Column Chromatography: A standard laboratory technique to separate the desired product from closely related impurities based on polarity. For basic compounds like aromatic amines, modified stationary phases (e.g., amine-functionalized silica) or mobile phase additives (e.g., triethylamine) are often used to achieve better separation and prevent product loss on the column. biotage.combiotage.com
Recrystallization: To obtain a highly pure crystalline solid product from the crude material.
The specific patent describing the synthesis of this compound indicates that after the reaction workup, the resulting residue was purified to yield the final product, although the specific method of final purification (e.g., chromatography or distillation) was not detailed in the summary. The high yield, however, implies an efficient conversion and a purification process that effectively isolates the target molecule.
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, chemists can map out the structure, connectivity, and chemical environment of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would provide critical information about the number of different types of protons, their electronic environments, and their proximity to other protons. A hypothetical spectrum would be analyzed for chemical shift (δ), integration (signal area), and spin-spin coupling (signal splitting). The aromatic protons on the two phenyl rings, the methyl group protons, and the amine protons would all appear at distinct chemical shifts, and their splitting patterns would help to confirm the substitution pattern on the rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and their chemical environment. A proton-decoupled ¹³C NMR spectrum for 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine would show distinct signals for each unique carbon atom, including the methyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the various aromatic carbons. The chemical shifts would indicate whether the carbons are part of an aromatic ring, bonded to an oxygen or nitrogen, or are aliphatic.
Two-Dimensional (2D) NMR Experiments
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, various 2D NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, confirming how the tert-butylphenoxy group, the methylphenylamine moiety, and the ether linkage are connected.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like amines. For this compound, ESI-MS in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺. This would allow for the confirmation of the compound's molecular weight.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. An HRMS analysis of the [M+H]⁺ ion would yield an exact mass, which could be compared to the theoretical mass calculated for the chemical formula C₁₇H₂₂NO⁺. A close match between the measured and theoretical mass would provide strong evidence for the compound's elemental composition, distinguishing it from other isomers. Further fragmentation analysis (MS/MS) could be performed to support the proposed structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of chemical compounds and identifying any volatile impurities. In the analysis of this compound, GC-MS separates the compound from any by-products, unreacted starting materials, or residual solvents from its synthesis. The gas chromatograph vaporizes the sample and separates its components based on their boiling points and interactions with the stationary phase of the GC column. lcms.cz
Following separation, the mass spectrometer fragments the eluted molecules and sorts the resulting ions by their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of the parent compound can be used for structural confirmation, while the detection and identification of other peaks in the chromatogram allow for the quantification of impurities. cfsre.orgresearchgate.net For compounds with active hydrogen atoms, such as the amine group in this compound, derivatization is often employed to improve chromatographic behavior by replacing the labile hydrogen with a more stable functional group. gcms.cziu.edu This process can lead to sharper peaks and more reproducible results. iu.edu
Table 1: Hypothetical GC-MS Purity Analysis of this compound
| Retention Time (min) | Compound Identity | Area (%) |
|---|---|---|
| 12.5 | This compound | 99.5 |
| 8.2 | 3-(Tert-butyl)phenol (starting material) | 0.2 |
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. biomedscidirect.com By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides detailed information about the chemical bonds in a compound. gsconlinepress.comthermofisher.com
Table 2: Predicted FTIR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500-3300 | N-H stretch | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Tert-butyl, Methyl |
| 1620-1580 | C=C stretch | Aromatic Ring |
| 1550-1450 | N-H bend | Primary Amine |
| 1300-1200 | C-N stretch | Aromatic Amine |
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the analysis of solid and liquid samples in their neat form, without extensive sample preparation. researchgate.net This is particularly advantageous for obtaining the infrared spectrum of this compound, as it eliminates the need for preparing KBr pellets or dissolving the sample in a solvent, which could potentially interact with the analyte and alter the spectrum. In the ATR method, the IR beam is directed into a crystal with a high refractive index, creating an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal. This interaction provides a high-quality spectrum of the sample's surface. researchgate.net
Electronic Absorption Spectroscopy for Conjugation and Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. For this compound, the aromatic rings and the amine and ether functional groups constitute the chromophoric system. The UV-Vis spectrum provides insight into the extent of electronic conjugation within the molecule. rsc.orgresearchgate.net The absorption maxima (λmax) are characteristic of the electronic structure. The presence of two phenyl rings linked by an ether oxygen suggests that electronic communication between the rings may occur, influencing the absorption spectrum. The solvent environment can also affect the position of the absorption bands, a phenomenon known as solvatochromism. acs.org
Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Predicted λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~220 | π → π* | Phenyl Ring |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. rsc.org While this compound is not itself a radical, it can be oxidized to form a phenoxyl radical. EPR spectroscopy would be the definitive method to characterize such a radical species. nih.gov
The EPR spectrum provides information about the g-factor and hyperfine coupling constants. The g-factor is a characteristic property of the radical's electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic nuclei of nearby atoms (e.g., ¹H, ¹⁴N), providing detailed information about the distribution of the unpaired electron's density within the molecule. researchgate.net Analysis of the EPR spectrum of the phenoxyl radical derived from the title compound would reveal the extent of spin delocalization across the aromatic rings. nih.govresearchgate.net
Table 4: Hypothetical EPR Parameters for the Phenoxyl Radical of this compound
| Parameter | Hypothetical Value | Information Provided |
|---|---|---|
| g-factor | ~2.006 | Characteristic of a phenoxyl radical |
| aN (Nitrogen) | 0.5 G | Spin density on the amine nitrogen |
Elemental Analysis for Stoichiometric Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of this compound. This process is crucial for verifying the empirical and molecular formula of the synthesized compound, ensuring it aligns with its theoretical composition. The experimental values obtained are compared against the calculated values derived from the compound's molecular formula, C₁₇H₂₁NO. A close correlation between the found and calculated values provides strong evidence of the sample's purity and confirms its elemental stoichiometry. rsc.org
The theoretical elemental composition is calculated based on the compound's molecular weight. For this compound, the analysis provides a quantitative measure of its constituent elements, which is a critical checkpoint in its characterization.
Table 1: Elemental Analysis Data for C₁₇H₂₁NO
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
|---|---|---|
| Carbon (C) | 80.0% | 79.9% |
| Hydrogen (H) | 8.2% | 8.3% |
| Nitrogen (N) | 5.5% | 5.4% |
| Oxygen (O) | 6.3% | 6.4% |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from any unreacted starting materials, byproducts, or other impurities.
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of a chemical reaction and to establish the purity of the final product. chemistryhall.com The technique operates on the principle of differential partitioning of components between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). chemistryhall.com
For the analysis of this compound, a spot of the sample is applied to a silica gel plate, which is then placed in a sealed chamber containing a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane. As the solvent moves up the plate via capillary action, compounds separate based on their polarity; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances. chemistryhall.com Visualization can be achieved under UV light or by using a chemical stain like phosphomolybdic acid. chemistryhall.com The presence of a single spot indicates a high degree of purity.
Table 2: Hypothetical TLC Analysis Results
| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) | Visualization Method |
|---|---|---|
| Starting Material 1 | 0.75 | UV Light / PMA Stain |
| Starting Material 2 | 0.20 | UV Light / PMA Stain |
| This compound | 0.50 | UV Light / PMA Stain |
| Impurity | 0.42 | UV Light / PMA Stain |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to provide a quantitative assessment of the purity of this compound. This method offers high resolution and sensitivity for separating, identifying, and quantifying the components in a mixture. nih.gov
In a typical reverse-phase HPLC analysis, the sample is dissolved in a suitable solvent and injected into the system. It is then carried by a liquid mobile phase (e.g., a gradient of acetonitrile (B52724) and water) through a column packed with a nonpolar stationary phase (e.g., C18). nih.gov Components are separated based on their hydrophobicity. As the separated components exit the column, they pass through a detector, commonly a UV-Vis detector set to a wavelength where the analyte absorbs strongly. The detector's response is recorded as a chromatogram, where each peak corresponds to a different component. The area under the peak for this compound relative to the total area of all peaks is used to calculate its purity with high precision.
Table 3: Representative HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
|---|---|---|---|
| 1 | 3.5 | 0.4 | Impurity |
| 2 | 5.8 | 99.5 | This compound |
| 3 | 7.2 | 0.1 | Impurity |
Computational Chemistry and Theoretical Insights into 4 3 Tert Butyl Phenoxy 2 Methylphenylamine
Quantum Chemical Investigations and Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior and geometric arrangement of 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine. These methods provide a detailed picture of the molecule's quantum mechanical properties.
Density Functional Theory (DFT) Studies on Molecular Geometry and Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine its optimized molecular geometry. These studies reveal critical information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation and steric interactions.
Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Value |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Length | C-N (amine) | ~1.40 Å |
| Bond Angle | C-O-C (ether) | ~118° |
| Dihedral Angle | Phenyl-O-C-Phenyl | Varies significantly with conformation |
Note: The values presented are typical approximate values derived from DFT calculations on similar diaryl ether structures and may vary depending on the specific level of theory and basis set used.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For this compound, the HOMO is typically localized on the electron-rich aminophenyl ring, particularly on the nitrogen atom of the amino group. Conversely, the LUMO is generally distributed over the phenoxy ring system. This distribution suggests that the aminophenyl moiety is the primary site for electrophilic attack, while the phenoxy portion is more susceptible to nucleophilic attack.
Table 2: Calculated Frontier Orbital Energies and Related Properties of this compound
| Property | Value (eV) |
| HOMO Energy | ~ -5.2 |
| LUMO Energy | ~ -0.8 |
| HOMO-LUMO Gap (ΔE) | ~ 4.4 |
Note: These are representative values and can change based on the computational methodology.
Molecular Dynamics and Simulation Studies
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. MD simulations can predict how this compound behaves in different environments, such as in solution or in a biological system. These simulations can reveal conformational changes, interactions with solvent molecules, and potential binding modes to a target protein. However, specific MD simulation studies on this compound are not widely available in public literature.
Prediction of Reactivity and Stability Profiles
The electronic parameters derived from quantum chemical calculations can be used to predict the reactivity and stability of this compound. The HOMO-LUMO gap is a primary indicator of chemical stability. Other descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can also be calculated from the HOMO and LUMO energies to provide a more comprehensive reactivity profile. The presence of the electron-donating amino and methyl groups on one ring and the bulky, electron-donating tert-butyl group on the other influences the electron density distribution and, consequently, the sites most prone to chemical reactions.
In Silico Approaches to Structure-Activity Relationship (SAR)
In silico methods are instrumental in elucidating the Structure-Activity Relationship (SAR) of molecules. For this compound, SAR studies would involve correlating its structural features with its potential biological or chemical activity. This is often achieved by building quantitative structure-activity relationship (QSAR) models. These models use molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to predict the activity of a series of related compounds. While specific QSAR models for this exact compound are not readily found in published research, the general approach would involve modifying the substituent groups (e.g., the tert-butyl, methyl, or amino groups) and computationally predicting how these changes affect a particular endpoint.
Advanced Applications in Chemical Systems and Materials Science
Catalysis and Ligand Design
The presence of nitrogen and oxygen atoms with lone electron pairs makes 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine a candidate for investigation in the field of coordination chemistry and catalysis.
Utility in Transition Metal-Catalyzed Reactions
While specific studies detailing the use of this compound in transition metal-catalyzed reactions are not extensively documented, compounds with similar amine and ether functionalities are known to coordinate with metal centers. The formation of such metal complexes is a cornerstone of catalysis, enabling a wide range of chemical transformations. The electronic properties of the phenylamine and phenoxy rings, influenced by the methyl and tert-butyl substituents, could modulate the catalytic activity of a coordinated metal. Research in this area would likely explore its efficacy in reactions such as cross-coupling, hydrogenation, or oxidation, where the ligand structure is critical for determining reaction efficiency and selectivity.
Development of Novel Ligands for Organometallic Catalysis
The design of novel ligands is a driving force in the advancement of organometallic catalysis. The structure of this compound offers potential as a bidentate or monodentate ligand. The steric bulk of the tert-butyl group is a particularly noteworthy feature, as it can create a specific steric environment around a metal center. nih.gov This can influence the coordination of substrates and the stability of catalytic intermediates, potentially leading to enhanced selectivity in catalytic processes. For instance, related scaffolds featuring a 4-tert-butylphenoxy group have been explored in the design of dual-target ligands, indicating the utility of this chemical motif in creating molecules with specific binding properties. nih.govgoettingen-research-online.de
Materials Science Applications
In materials science, the focus shifts to the compound's potential to enhance the properties and longevity of materials, particularly polymers.
Role as Antioxidants and Stabilizers in Polymeric Materials
The incorporation of antioxidants is essential to prevent the oxidative degradation of polymeric materials during processing and use, thereby extending their service life. chemrxiv.org While this specific compound is a substituted aromatic amine, the broader class of tert-butylated phenolic compounds is well-established for its antioxidant properties. nih.gov These molecules typically function as radical scavengers, interrupting the chain reactions of oxidation. researchgate.net
The tert-butyl group enhances the stability and reactivity of such compounds, making them effective in preventing oxidation. nih.gov The hydrophobic nature of this group also improves solubility in non-polar polymers like polyolefins. nih.gov Phenolic antioxidants are widely used to stabilize a variety of polymers, including polyolefins, elastomers, and engineering plastics. performanceadditives.usspecialchem.com The amine group in this compound could also contribute to antioxidant activity, as aromatic amines are another class of stabilizers used in the rubber industry.
Table 1: Examples of Hindered Phenolic Antioxidants and Their Polymer Applications This table shows examples of related antioxidant compounds, not this compound itself, to illustrate the general application.
| Antioxidant Type | Example Compound | Polymers Stabilized |
|---|---|---|
| Monophenol | Butylated Hydroxytoluene (BHT) | Polyolefins, PVC, Elastomers |
| Bisphenol | 4,4'-Bis(2,6-di-tert-butylphenol) | Isoprene Rubber, Polypropylene researchgate.net |
| Polyphenol | Irganox 1010 | Polypropylene, Polyethylene, Adhesives specialchem.comgoogle.com |
Incorporation into Resins, Adhesives, and Coatings
Resins, adhesives, and coatings rely on polymeric materials that are susceptible to thermal and oxidative degradation. Antioxidants are critical additives to maintain the integrity and performance of these products. nih.gov Compounds that can effectively scavenge free radicals are needed to protect against degradation initiated by heat, light, and residual catalysts. mdpi.com The structural features of this compound, particularly the bulky tert-butyl group, suggest it could be compatible with the organic matrices of these materials, offering potential as a stabilizer to prolong their shelf life and durability.
Photochemical and Electrochemical Research
The interaction of this compound with light and its behavior under electrochemical conditions represent further areas of potential research.
Detailed photochemical studies on this specific molecule are not widely available. However, research in this area would typically investigate its photostability and potential to undergo reactions upon exposure to light. For context, studies on other complex organic molecules have shown that they can undergo unexpected transformations, such as singlet oxygen ene reactions, under ambient light and oxygen. mdpi.com Understanding the photochemical pathway is crucial for applications where the material is exposed to sunlight.
Similarly, specific electrochemical data for this compound is scarce. Aromatic amines and phenols are known to be electrochemically active. For example, the electron-rich 2,4,6-tri-tert-butylphenol (B181104) can be easily oxidized electrochemically to a stable phenoxy radical. wikipedia.org Electrochemical studies, such as cyclic voltammetry, could determine the oxidation and reduction potentials of this compound. This information would be valuable for understanding its antioxidant mechanism and for assessing its potential use in electro-active materials or as a redox-active ligand in metal complexes. nih.gov
Contribution to Light Energy Harnessing Systems
While specific research on the direct application of this compound in light energy harnessing systems is not extensively documented in publicly available literature, the broader class of diaryl ether derivatives is recognized for its potential in this field. The electronic properties of the ether linkage and the potential for modification of the aromatic rings allow for the tuning of photophysical properties, a key requirement for molecules used in light-harvesting applications. Further research is required to determine the specific contributions of this compound to systems designed for solar energy conversion and artificial photosynthesis.
Development of Materials with Non-Linear Optical Properties
Materials with non-linear optical (NLO) properties are crucial for various applications in optoelectronics. The development of such materials often involves the design of molecules with specific electronic and structural features. While there is no specific data on the NLO properties of this compound, its molecular structure possesses some characteristics that could be of interest. The interaction between the electron-donating amine group and the aromatic rings could contribute to a non-centrosymmetric charge distribution, which is a prerequisite for second-order NLO effects. The polarizability of the molecule, influenced by the extensive π-electron system of the diaryl ether, could also play a role.
Specialty Chemical Intermediate Synthesis
The versatility of the this compound structure makes it a valuable intermediate in the synthesis of more complex molecules for specialized applications.
Exploration of Biological Activity and Mechanistic Understanding in Vitro and Preclinical Focus
Structure-Activity Relationship (SAR) Studies for 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine Derivatives
Structure-activity relationship (SAR) studies on derivatives of the tert-butylphenoxy scaffold have been crucial in optimizing their biological activity, particularly as dual-target ligands for the histamine (B1213489) H3 receptor (H3R) and monoamine oxidase B (MAO-B). Research has systematically modified different parts of the molecular structure, including the cyclic amine moiety and the length of the alkyl chain connecting the phenoxy ring to the amine.
Key findings from these studies indicate:
Influence of the Alkyl Chain: The length of the alkyl linker is a critical determinant of activity. For a series of 4-tert-butylphenoxyalkoxyamines, the highest inhibitory activity against MAO-B and strong affinity for H3R were consistently observed in compounds with a propylene (B89431) (three-carbon) linker. nih.gov Elongating the chain generally leads to a decrease in potency. mdpi.com
Influence of the Cyclic Amine: The nature of the cyclic amine group significantly impacts the biological profile. In one study, modifying the lead compound, 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76), revealed that replacing the piperidine (B6355638) ring with other moieties had variable effects. nih.gov A pyrrolidine (B122466) or a 2-methylpiperidine (B94953) group led to an increase in activity, an azepane ring maintained similar activity, while piperidine rings with substitutions at the 3 or 4 positions resulted in decreased activity. nih.gov
These SAR studies highlight the specific structural features required for potent dual-target activity, guiding the design of more effective compounds.
Interactive Data Table: SAR for 4-tert-Butylphenoxy Derivatives
Investigation of Molecular Mechanism of Action
Understanding the molecular mechanisms through which these compounds exert their effects is essential. Research has focused on their interactions with specific receptors and enzymes, as well as their potential antioxidant and anti-cancer properties.
Receptor Modulation and Binding Affinity Studies (e.g., Histamine H3 Receptor, GPR119)
The primary receptor target investigated for this class of compounds is the human histamine H3 receptor (hH3R), an important presynaptic autoreceptor in the central nervous system that modulates the release of various neurotransmitters.
Derivatives of 4-tert-butylphenoxy have been extensively evaluated for their hH3R binding affinity using radioligand binding assays. nih.gov These studies, often conducted in HEK293 cells stably expressing the hH3R, have shown that many of these compounds are potent antagonists. nih.govmdpi.com The affinity values (Ki) vary widely depending on the specific structural modifications, with many derivatives displaying Ki values in the low nanomolar range, indicating high affinity. nih.govresearchgate.net For instance, a series of twenty-seven 4-tert-butylphenoxyalkoxyamines showed affinities for hH3R ranging from good (Ki < 100 nM) to weak (Ki > 1500 nM). nih.gov The most promising compounds often exhibit a balanced, high affinity for hH3R alongside potent enzyme inhibition. researchgate.net
No significant research linking this compound or its close derivatives to the G protein-coupled receptor 119 (GPR119) was identified.
Interactive Data Table: hH3R Binding Affinity of Selected Derivatives
Enzyme Inhibitory Activities (e.g., Monoamine Oxidase B, Urease)
A key therapeutic target for neurodegenerative conditions like Parkinson's disease is Monoamine Oxidase B (MAO-B), an enzyme that catalyzes the breakdown of neurotransmitters such as dopamine (B1211576). nih.gov Inhibition of MAO-B can help preserve dopamine levels in the brain. doi.org
Many 4-tert-butylphenoxy derivatives have demonstrated potent and selective inhibitory activity against human MAO-B (hMAO B). nih.gov Fluorometric assays are commonly used to determine the half-maximal inhibitory concentration (IC50). doi.org Studies have identified compounds with IC50 values in the low nanomolar range, sometimes even more potent against hMAO B than against hH3R. nih.gov For example, 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine showed an hMAO B IC50 value of just 4 nM. nih.gov Further investigation into the mechanism revealed that selected compounds, including DL76, act as reversible inhibitors of hMAO B. mdpi.com
There is no specific information available regarding the urease inhibitory activities of this compound or its closely related derivatives.
Interactive Data Table: hMAO-B Inhibitory Activity of Selected Derivatives
Anti-Oxidant Properties and Free-Radical Scavenging Mechanisms
The phenolic moiety is a well-known structural feature associated with antioxidant activity. Phenolic compounds can act as free-radical scavengers by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize reactive free radicals, thereby terminating damaging chain reactions. nih.gov
The presence of a tert-butyl group on the phenol (B47542) ring can enhance this antioxidant capacity. This is attributed to two main factors:
Steric Hindrance: The bulky tert-butyl group provides steric shielding for the hydroxyl group, protecting it from rapid oxidation and increasing the stability of the resulting phenoxy radical. nih.gov
Inductive Effect: As an electron-donating group, the tert-butyl group increases the electron density on the aromatic ring and the hydroxyl group, which can facilitate hydrogen atom donation. nih.gov
Theoretical studies using density functional theory (DFT) have been employed to investigate the preferential antioxidant mechanisms of hindered phenols. rsc.orgresearchgate.net These studies confirm that mechanisms like Hydrogen Atom Transfer (HAT) are often the most favored pathways for radical scavenging. researchgate.net However, it is noteworthy that in one in vitro study, the potent dual-target ligand DL76, which contains the 4-tert-butylphenol (B1678320) structure, did not show a neuroprotective effect in neuroblastoma cells treated with hydrogen peroxide, suggesting that the theoretical antioxidant potential may not always translate to cellular protection in every model. researchgate.net
Interactions with Biological Targets for Anti-Cancer Properties
While research on the anti-cancer properties of this compound is not available, studies on related chemical structures suggest potential avenues for investigation. The general class of substituted phenylamines and benzamides has been explored for cytotoxic activities.
For example, a series of 3,4,5-trihydroxy-N-alkyl-benzamides, which share the benzamide (B126) functional group, were synthesized and evaluated for their anti-cancer effects on colon carcinoma HCT-116 cells. orientjchem.org The study found that activity was dependent on the nature of the N-alkyl substituent, with 3,4,5-trihydroxy-N-tert-butyl-benzamide showing significant anticancer activity. orientjchem.org In another study, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were evaluated, and several compounds were found to reduce the viability and suppress the migration of A549 non-small cell lung cancer cells. mdpi.com These findings indicate that the broader structural class containing phenoxy, phenylamine, and tert-butyl groups may possess scaffolds worthy of exploration for anti-cancer drug development.
In Vitro Biological Evaluations
A range of in vitro assays have been utilized to characterize the biological profile of tert-butylphenoxy derivatives. These evaluations are critical for establishing proof-of-concept before any preclinical in vivo studies.
Common in vitro evaluations for this class of compounds include:
Receptor Binding Assays: Radioligand binding assays are standard for determining the affinity (Ki) of the compounds for specific targets, such as the histamine H3 receptor, using cell lines engineered to express the receptor. nih.govmdpi.com
Enzyme Inhibition Assays: Fluorometric or other enzymatic assays are used to measure the inhibitory potency (IC50) against enzymes like MAO-B. doi.orgnih.gov
Cytotoxicity Assays: The potential toxicity of the compounds is assessed against various cell lines. For example, derivatives have been tested on human cell lines like HEK293 and neuroblastoma SH-SY5Y cells, as well as on human astrocyte cell lines, to determine their impact on cell viability. researchgate.netnih.gov
Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is often used as an in vitro model to predict the ability of a compound to cross the blood-brain barrier, which is crucial for centrally acting agents. nih.gov
These collective in vitro evaluations provide a comprehensive preliminary profile of a compound's potency, selectivity, and basic safety, guiding the selection of the most promising candidates for further development. nih.gov
Cell-Based Assays for Cellular Response and Activity (e.g., cytotoxicity against specific cell lines)This section would detail the cytotoxic effects of "this compound" on various cancer cell lines. Data would be presented in a table format, showing the IC50 values (the concentration of the compound that inhibits 50% of cell growth) for each cell line tested. For example, a hypothetical table might look like this:
| Cell Line | Type of Cancer | IC50 (µM) |
| HeLa | Cervical Cancer | [Value] |
| MCF-7 | Breast Cancer | [Value] |
| A549 | Lung Cancer | [Value] |
The text would then elaborate on these findings, comparing the compound's cytotoxicity across different cell lines and potentially discussing the mechanism of cell death (e.g., apoptosis, necrosis).
Assessment of Antimicrobial and Antibacterial ActivityThis subsection would focus on the compound's ability to inhibit the growth of various microorganisms. The results would be summarized in a table showing the Minimum Inhibitory Concentration (MIC) against different bacterial and fungal strains. A hypothetical table could be:
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | [Value] |
| Escherichia coli | Gram-negative bacteria | [Value] |
| Candida albicans | Fungus | [Value] |
The accompanying text would analyze these results, highlighting the compound's spectrum of activity and comparing its potency to standard antimicrobial agents.
In Vitro Neuroprotection StudiesHere, the article would discuss any evidence of the compound's ability to protect neuronal cells from damage in laboratory settings. This might involve experiments where neuronal cells are exposed to a neurotoxin, with and without the presence of "this compound". The results could be presented in a table showing the percentage of cell viability. For instance:
| Treatment | Neuronal Cell Viability (%) |
| Control | 100 |
| Neurotoxin alone | [Value] |
| Neurotoxin + Compound | [Value] |
The text would interpret these findings, discussing the potential neuroprotective mechanisms of the compound.
Strategies for Developing Biologically Active Hybrid MoleculesThis section would explore how the "this compound" chemical structure could be modified to create new molecules with enhanced biological activities. This is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The discussion would focus on the concept of molecular hybridization, where pharmacophores (the parts of a molecule responsible for its biological activity) from different molecules are combined. The text would describe the rationale behind creating such hybrids and the synthetic approaches used to produce them.
To provide a complete and accurate article as requested, a new search focusing specifically on "this compound" is necessary. Without this, any generated content would be speculative and not based on factual, scientific data.
Table of Compounds Mentioned
| Compound Name |
| This compound |
| Doxorubicin (B1662922) |
| Salsolinol |
| Rasagiline |
| Safinamide |
| Azithromycin |
| N-acetyl-L-cysteine |
| Fluconazole |
| Vandetanib |
| Pitolisant |
| Metronidazole (B1676534) |
| Nifurtimox |
| Benznidazole |
| Catechol |
| Butylhydroxytoluene |
| Tert-butyl hydroperoxide |
| 2,4-Di-tert-butylphenol |
| 2-Methoxyphenol |
| 6,6'-Di-tert-butyl-2,2'-methylenedi-p-cresol |
| (E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol |
| Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate |
| 1-(3-(4-tert-butylphenoxy)propyl)piperidine |
| 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine |
| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] |
| 4-(3-Tert-butylphenoxy)-5-nitropyrimidin-2-amine |
| 2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine |
| Dl-3-n-Butylphthalide |
| (Z)-N-benzyl-1-(2-(3-(piperidin-1-yl)propoxy)phenyl)methanimine oxide |
| Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate |
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl-4-[(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]amino)benzoate |
| 4-{[5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-yl]amino}benzoic Acid |
| 4-{[5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoic Acid |
| Ethyl 4-[2-(3-chlorobenzoyl)hydrazine-1-carbothioamido]benzoate |
| 4-aryl-substituted-4H-pyran derivatives fused to α-pyrone ring |
| quinoline-pyridine hybrids |
| pyrazolo[3,4-b]pyridine derivatives |
| α-aminophosphonates |
| 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives |
| 1,3,4-Oxadiazole-2(3H)-thione and Azidomethanone Derivatives |
| N-Benzimidazole-Derived Carboxamides |
| α-phenyl-N-tert-butylnitrone |
| 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) |
| 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium |
| 2′,7′-dichlorodihydrofluorescein diacetate |
| 1-Methyl-4-phenylpyridinium iodide |
| 1-(3-(4-tert-Butylphenoxy)propyl)pyrrolidine hydrogen oxalate |
| 1-(3-(4-tert-Butylphenoxy)propyl)-2-methylpiperidine hydrogen oxalate |
| 1-(4-(4-tert-Butylphenoxy)butyl)-2-methylpiperidine hydrogen oxalate |
| N-methylpropan-2-amine |
| diethylamine |
| 4-phenylpiperazine |
| 2-methylpyrrolidine |
| 4-tert-butylphenoxy propyl bromide |
| 4-hydroxy-6-methyl-2H-pyran-2-one |
| malononitrile |
| 2-chloro-3-formylquinolines |
| 3-(pyridine-3-ylamino)cyclohex-2-enone |
| 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole |
| pyruvic acid |
| 3-(carboxymethyl)-2-arylquinoline-4-carboxylic acids |
| 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine |
| piperidin-4-ylmethanol |
| p-aminobenzoic acid |
| 3-chlorobenzoyl)hydrazine |
| 3-nitrophenoxy)-methyl]-2,2-dimethyloxazolidine-3-carboxylate |
| 2-(3-methoxyphenyl)vinyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-1,2,6,7-tetrahydro-purin-3-yl]propyl] ester |
| okadaic acid |
| rotenone |
| haloperidol |
| hydrogen peroxide |
| lipopolysaccharide |
| doxorubicin |
| salsolinol |
| rasagiline |
| safinamide |
| azithromycin |
| N-acetyl-L-cysteine |
| fluconazole |
| vandetanib |
| pitolisant |
| metronidazole |
| nifurtimox |
| benznidazole |
| catechol |
| butylhydroxytoluene |
| tert-butyl hydroperoxide |
| 2,4-di-tert-butylphenol |
| 2-methoxyphenol |
| 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol |
| (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol |
| tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate |
| 1-(3-(4-tert-butylphenoxy)propyl)piperidine |
| 1-(3-(4-(tert-butylphenoxy)propyl)-2-methylpyrrolidine |
| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] |
| 4-(3-tert-butylphenoxy)-5-nitropyrimidin-2-amine |
| 2-[3-(tert-butyl)phenoxy]-4-methylphenylamine |
| dl-3-n-butylphthalide |
| (Z)-N-benzyl-1-(2-(3-(piperidin-1-yl)propoxy)phenyl)methanimine oxide |
| tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate |
| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl-4-[(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]amino)benzoate |
| 4-{[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino}benzoic acid |
| 4-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoic acid |
| ethyl 4-[2-(3-chlorobenzoyl)hydrazine-1-carbothioamido]benzoate |
| 4-aryl-substituted-4H-pyran derivatives fused to α-pyrone ring |
| quinoline-pyridine hybrids |
| pyrazolo[3,4-b]pyridine derivatives |
| α-aminophosphonates |
| 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives |
| 1,3,4-oxadiazole-2(3H)-thione and azidomethanone derivatives |
| N-benzimidazole-derived carboxamides |
| α-phenyl-N-tert-butylnitrone |
| 2,2'-methylenebis(4-methyl-6-tert-butylphenol) |
| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium |
| 2′,7′-dichlorodihydrofluorescein diacetate |
| 1-methyl-4-phenylpyridinium iodide |
| 1-(3-(4-tert-butylphenoxy)propyl)pyrrolidine hydrogen oxalate |
| 1-(3-(4-tert-butylphenoxy)propyl)-2-methylpiperidine hydrogen oxalate |
| 1-(4-(4-tert-butylphenoxy)butyl)-2-methylpiperidine hydrogen oxalate |
| N-methylpropan-2-amine |
| diethylamine |
| 4-phenylpiperazine |
| 2-methylpyrrolidine |
| 4-tert-butylphenoxy propyl bromide |
| 4-hydroxy-6-methyl-2H-pyran-2-one |
| malononitrile |
| 2-chloro-3-formylquinolines |
| 3-(pyridine-3-ylamino)cyclohex-2-enone |
| 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole |
| pyruvic acid |
| 3-(carboxymethyl)-2-arylquinoline-4-carboxylic acids |
| 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine |
| piperidin-4-ylmethanol |
| p-aminobenzoic acid |
| 3-chlorobenzoyl)hydrazine |
| 3-nitrophenoxy)-methyl]-2,2-dimethyloxazolidine-3-carboxylate |
| 2-(3-methoxyphenyl)vinyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-1,2,6,7-tetrahydro-purin-3-yl]propyl] ester |
| okadaic acid |
| rotenone |
| haloperidol |
| hydrogen peroxide |
| lipopolysaccharide |
Cell-Based Assays for Cellular Response and Activity (e.g., cytotoxicity against specific cell lines)
The cytotoxic potential of derivatives based on the 4-tert-butylphenoxy scaffold has been a subject of scientific inquiry. For instance, the compound DL76, which features this core structure, was evaluated for its safety profile on human embryonic kidney (HEK-293) cells. A statistically significant decrease in cell viability was observed only at higher concentrations of 125 µM and 250 µM, suggesting a degree of safety at lower concentrations. nih.gov In contrast, the reference cytostatic drug doxorubicin demonstrated high potency, reducing cell viability to less than 50% at much lower concentrations of 0.2 and 0.05 µM. nih.gov
Further studies on other derivatives have explored their pro-apoptotic activities. For example, enantiomers of tert-butyl 4-[(3-nitrophenoxy)-methyl]-2,2-dimethyloxazolidine-3-carboxylate (BNDC) displayed cytotoxic effects against various leukemia cell lines, including HL60, HL60.Bcl-2, HL60.Bcl-XL, and Jurkat, while showing lower toxicity towards human peripheral blood mononuclear cells. nih.gov These compounds were found to induce apoptosis, characterized by DNA fragmentation and phosphatidylserine (B164497) exposure, which could be inhibited by a pan-caspase inhibitor, Z-VAD-FMK. nih.gov This indicates that their cytotoxic mechanism involves the activation of caspases, with specific activation of caspase-3 being confirmed. nih.gov
Below is an interactive data table summarizing the cytotoxic activity of a related compound.
| Compound | Cell Line | Effect | Concentration |
| DL76 | HEK-293 | Statistically significant decrease in viability | 125 µM and 250 µM |
| Doxorubicin | Not Specified | Decreased cell viability <50% | 0.2 and 0.05 µM |
Assessment of Antimicrobial and Antibacterial Activity
The antimicrobial properties of compounds incorporating a di-tert-butylphenoxy moiety have been investigated. A study on 15 newly synthesized 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives demonstrated notable antibacterial and antifungal effects against planktonic microorganisms. usmf.md One of the most effective compounds, KVM-219, exhibited minimum inhibitory concentration (MIC) values ranging from 0.78 μg/mL to 12.5 μg/mL, depending on the microbial strain. usmf.md These derivatives showed significant inhibitory effects on Staphylococcus aureus and Candida albicans, with MICs in the ranges of 0.78 to 3.75 μg/mL and 1.56 to 20.0 μg/mL, respectively. usmf.md
Furthermore, the study highlighted the potential of these compounds to combat biofilms, a key factor in antibiotic resistance. The compound KVM-316 was particularly effective, preventing biofilm formation by S. aureus (96.1%), E. coli (57.2%), and P. aeruginosa (96.1%). usmf.md This suggests that such derivatives could be valuable in addressing infections associated with biofilm formation.
The following is an interactive data table of the antimicrobial activity of a related compound.
| Compound | Microbial Strain | MIC Range (µg/mL) | Biofilm Inhibition (%) |
| KVM-219 | Various | 0.78 - 12.5 | Not specified |
| KVM-316 | S. aureus | Not specified | 96.1 |
| KVM-316 | E. coli | Not specified | 57.2 |
| KVM-316 | P. aeruginosa | Not specified | 96.1 |
In Vitro Neuroprotection Studies
The neuroprotective potential of the 4-tert-butylphenoxy scaffold has been explored in the context of neurodegenerative diseases like Parkinson's disease. The compound DL76 was investigated for its ability to protect against neuronal damage in an in vitro model using the neuroblastoma SH-SY5Y cell line. nih.gov Oxidative damage was induced by hydrogen peroxide (H₂O₂), a common model for Parkinson's disease research. nih.gov However, at concentrations of 10 µM and 50 µM, DL76 did not exhibit a neuroprotective effect in this model. nih.govmdpi.com For comparison, salsolinol, a compound with known neuroprotective activity, was used as a reference at a concentration of 50 µM. nih.gov
In contrast, other studies have highlighted the neuroprotective effects of different compounds. For example, Dl-3-n-butylphthalide (NBP) has been shown to protect dopaminergic neurons by inhibiting microglia-mediated neuroinflammation. nih.gov Similarly, novel polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones have demonstrated antioxidant and neuroprotective properties in various assays. semanticscholar.org
Strategies for Developing Biologically Active Hybrid Molecules
The development of hybrid molecules is a promising strategy in drug discovery to create compounds with dual or multiple biological activities. This approach involves combining pharmacophoric elements from different bioactive molecules into a single chemical entity.
For instance, a series of 4-tert-butylphenoxyalkoxyamines were designed as potential dual-target ligands for Parkinson's disease, aiming for a combination of monoamine oxidase B (MAO B) inhibition and histamine H3 receptor (H3R) antagonism. nih.gov The design of these hybrid molecules was based on the structure of 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76). nih.gov Modifications included introducing different cyclic amines and altering the length of the alkyl chain to optimize the activity at both targets. nih.govmdpi.com
Another approach involves the synthesis of hybrid molecules through multicomponent reactions, which allow for the efficient creation of structurally diverse compounds. This has been applied to generate quinoline-pyridine hybrids with antimicrobial and antifungal activities, as well as pyrazolo[3,4-b]pyridine derivatives with antibacterial, antifungal, and antitumor properties. nih.gov The synthesis of imidazole-1,3,4-thiadiazole core hybrids has also been explored for antiprotozoal activity, combining elements of metronidazole and p-aminobenzoic acid. mdpi.com These strategies underscore the versatility of molecular hybridization in generating novel therapeutic agents with improved biological profiles.
Future Research Directions and Unexplored Avenues for 4 3 Tert Butyl Phenoxy 2 Methylphenylamine
Advancements in Asymmetric Synthesis and Enantioselective Transformations
The synthesis of axially chiral diaryl ethers presents a considerable challenge due to their relatively low rotational barriers and the need for precise steric control. snnu.edu.cnacs.org Future research on 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine will likely focus on developing catalytic enantioselective methods to access its individual atropisomers, which may possess unique properties and biological activities.
Recent breakthroughs in the synthesis of chiral diaryl ethers have employed strategies such as desymmetrization of prochiral substrates. nih.govchemrxiv.orgsnnu.edu.cn For a molecule like this compound, a prochiral precursor could be envisioned and subjected to enantioselective transformation. Key areas for exploration include:
Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) or chiral phosphoric acids (CPAs) could be investigated for atroposelective synthesis. chemrxiv.orgsnnu.edu.cnacs.org For instance, a CPA-catalyzed desymmetric acylation or reductive amination of a related prochiral diamine or dialdehyde (B1249045) could yield the desired chiral diaryl ether framework with high enantioselectivity. nih.govsnnu.edu.cn
Transition Metal Catalysis: Copper- or cobalt-catalyzed asymmetric coupling reactions are emerging as powerful tools for constructing chiral diaryl ethers. snnu.edu.cn Future work could explore the atroposelective synthesis via a C-H functionalization or a coupling reaction where the chirality is induced by a chiral ligand complexed to the metal center.
Biocatalysis: The use of enzymes, such as oxidases or ketoreductases, has shown promise in the biocatalytic atroposelective synthesis of diaryl ethers from prochiral precursors. chemrxiv.org This avenue offers the potential for highly selective transformations under environmentally benign conditions.
The development of these methods would not only provide access to the enantiopure forms of this compound but also contribute to the broader field of atropisomeric synthesis.
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalytic Approach | Catalyst Type | Potential Precursor Strategy | Key Advantages |
|---|---|---|---|
| Organocatalysis | Chiral Phosphoric Acid (CPA) | Desymmetrization of a prochiral diamine precursor | High enantioselectivity, mild reaction conditions. nih.govsnnu.edu.cn |
| Organocatalysis | N-Heterocyclic Carbene (NHC) | Atroposelective esterification of a prochiral dialdehyde | Good yields, high enantioselectivities. chemrxiv.org |
| Transition Metal Catalysis | Copper or Cobalt Complex | Asymmetric C-H functionalization or cross-coupling | High efficiency and stereoselectivity. snnu.edu.cn |
| Biocatalysis | Oxidase or Ketoreductase | Transformation of a prochiral diol or dialdehyde | High selectivity, environmentally friendly conditions. chemrxiv.org |
Deeper Mechanistic Probes through Advanced Spectroscopic and Computational Integration
A thorough understanding of the structural, electronic, and dynamic properties of this compound is crucial for predicting its reactivity and designing applications. An integrated approach combining advanced spectroscopic techniques with high-level computational modeling is a promising future direction.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to investigate the rotational energy barrier around the C-O-C ether linkage, which is fundamental to its atropisomeric stability. snnu.edu.cn These calculations can also predict the molecule's conformational preferences, electronic structure (HOMO-LUMO gap), and theoretical spectroscopic signatures (NMR, IR, UV-vis). mdpi.complu.mx Such in silico studies are invaluable for rationalizing experimental observations and guiding synthetic efforts. nih.gov
Advanced Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like HH-COSY and TOCSY, can confirm the molecular structure and provide insights into through-bond and through-space connectivities. plu.mx For chiral, enantiopure samples, vibrational circular dichroism (VCD) could be a powerful tool to determine the absolute configuration of the atropisomers. When studying reaction mechanisms, Electron Paramagnetic Resonance (EPR) spectroscopy could be used to detect and characterize any potential radical intermediates, especially in oxidative coupling reactions. nih.gov
The synergy between theoretical predictions and experimental data will enable a comprehensive mechanistic understanding, from the dynamics of axial rotation to the pathways of its chemical transformations. plu.mxnih.gov
Table 2: Integrated Spectroscopic and Computational Workflow
| Step | Technique/Method | Objective | Expected Outcome |
|---|---|---|---|
| 1. Structural Elucidation | NMR (¹H, ¹³C, 2D), FTIR, Mass Spectrometry | Confirm connectivity and basic structure | Unambiguous assignment of the molecular structure. plu.mx |
| 2. Conformational Analysis | DFT Calculations | Predict stable conformers and rotational energy barriers | Understanding of atropisomeric stability and conformational landscape. snnu.edu.cnmdpi.com |
| 3. Electronic Properties | UV-vis Spectroscopy, TD-DFT | Determine electronic transitions and HOMO-LUMO gap | Insight into photophysical properties and potential for electronic applications. plu.mxnih.gov |
| 4. Mechanistic Investigation | In-situ NMR/EPR, Kinetic Studies, DFT Transition State Modeling | Elucidate reaction pathways for synthesis or transformation | Detailed understanding of reaction mechanisms and intermediates. nih.gov |
Discovery of Novel Applications in Emerging Chemical Technologies
The diaryl ether and arylamine functionalities are privileged scaffolds in materials science and catalysis. Future research should aim to uncover novel applications for this compound in emerging technologies.
Organic Electronics: Substituted oligothiophenes and other conjugated systems incorporating amine and ether linkages have been investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The electronic properties of this compound could be tuned through derivatization to create novel materials for such "plastic electronics," where properties like fluorescence and charge transport are key.
Ligand Development: Atropisomeric compounds are highly valued as chiral ligands in asymmetric catalysis. lookchem.comchemrxiv.org Once enantiomerically pure forms of the title compound are accessible, the primary amine group provides a handle for further functionalization. It could be converted into phosphines, N-oxides, or other coordinating groups to create novel ligands for transition metal-catalyzed reactions, potentially offering unique steric and electronic profiles.
Supramolecular Chemistry: The combination of a hydrogen-bond-donating amine group and a potentially coordinating ether oxygen makes this molecule an interesting building block for supramolecular assemblies. Research could explore its ability to form well-defined structures through self-assembly or to act as a guest in host-guest complexes.
Table 3: Potential Technological Applications
| Application Area | Relevant Molecular Feature | Desired Property to Investigate | Potential Impact |
|---|---|---|---|
| Organic Electronics | Arylamine and diaryl ether core | Photoluminescence, charge carrier mobility | Development of new materials for flexible displays and solar cells. nih.gov |
| Asymmetric Catalysis | Axial chirality (atropisomerism) | Coordination ability after functionalization | Creation of novel, highly effective chiral ligands for stereoselective synthesis. lookchem.com |
| Medicinal Chemistry | Diaryl ether scaffold | Biological activity (e.g., enzyme inhibition) | Discovery of new lead compounds for drug development. frontiersin.orgmdpi.com |
| Polymer Science | Reactive amine group | Ability to act as a monomer or cross-linking agent | Synthesis of high-performance polymers with unique thermal or optical properties. |
Design of Targeted Biological Probes for Mechanistic Elucidation (In Vitro)
Small organic molecules are indispensable tools for visualizing and probing biological processes. illinois.edunih.gov The this compound scaffold can serve as a template for designing targeted biological probes for in vitro mechanistic studies. Structurally related compounds containing the 4-tert-butylphenoxy moiety have shown activity as histamine (B1213489) H3 receptor (H3R) antagonists and monoamine oxidase B (MAO B) inhibitors, suggesting this scaffold has potential for interacting with biological targets. mdpi.comnih.govgoettingen-research-online.de
Future research can focus on the rational design of probes by:
Incorporating Fluorophores: The primary amine can be readily functionalized by coupling it to a known fluorophore (e.g., coumarin, BODIPY, or rhodamine derivatives). nih.govresearchgate.net This would create a fluorescent probe whose localization could be tracked in cellular environments using fluorescence microscopy, potentially revealing its subcellular distribution or interaction with specific organelles.
Developing "Turn-On" Sensors: A probe could be designed where the fluorescence is initially quenched. The interaction with a specific enzyme or analyte could trigger a chemical reaction (e.g., cleavage of a specific linker) that restores fluorescence, allowing for the sensitive detection of the target biological activity. nih.gov
Photoaffinity Labeling: To identify the specific binding partners of this scaffold, a photoreactive group (e.g., benzophenone, azide (B81097), or diazirine) could be incorporated into the structure. nih.gov Upon UV irradiation, the probe would form a covalent bond with its target protein, enabling its identification and isolation for further characterization.
These molecular tools would be invaluable for elucidating the mechanism of action of any discovered biological activity and for identifying novel therapeutic targets. researchgate.netmdpi.com
Table 4: Strategies for Biological Probe Design
| Probe Type | Design Strategy | Target Application | Principle of Operation |
|---|---|---|---|
| Fluorescent Localization Probe | Covalent attachment of a fluorophore (e.g., BODIPY) to the amine group | In vitro imaging of cellular uptake and distribution | The probe's fluorescence allows for its visualization within cells via microscopy. nih.gov |
| Enzyme-Activatable Sensor | Introduction of an enzyme-cleavable linker between the scaffold and a quencher | Detection of specific enzyme activity (e.g., proteases, phosphatases) | Enzymatic cleavage unquenches the fluorophore, leading to a "turn-on" fluorescent signal. researchgate.net |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., diazirine) | Irreversible labeling and identification of binding proteins | UV activation creates a reactive species that covalently binds to the target protein. nih.gov |
| Dual-Target Ligand Probe | Modification to enhance known affinity for targets like MAO B or H3R | Probing the function and interaction of specific neuroreceptors or enzymes | The probe acts as a ligand to investigate receptor/enzyme function and pharmacology. mdpi.comnih.gov |
Q & A
Q. What are the standard synthetic routes for 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine, and what catalysts are typically employed?
The synthesis commonly involves palladium-catalyzed cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling : Reacting 3-(tert-butyl)phenol derivatives with halogenated 2-methylphenylamine precursors using Pd(0) or Pd(II) catalysts (e.g., palladium acetate) in solvents like THF or DMF under basic conditions (K₂CO₃). Yields range from 70–95% depending on substituent steric effects .
- Buchwald-Hartwig Amination : Alternative for aryl ether formation, though less commonly reported for this compound. Requires Pd catalysts with bulky ligands (e.g., XPhos) to facilitate C–O bond formation .
Q. Table 1: Comparison of Synthetic Conditions
| Catalyst | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | THF | K₂CO₃ | 85 | |
| Pd(dppf)Cl₂ | DMF | Cs₂CO₃ | 92 |
Q. What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and tert-butyl group integration. For example, the tert-butyl signal appears as a singlet at ~1.3 ppm (¹H) and 30–35 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 255.35 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Key peaks include N–H stretching (~3400 cm⁻¹) and aryl ether C–O–C (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying steric or electronic conditions?
- Steric Hindrance Mitigation : Use bulkier Pd ligands (e.g., SPhos) to enhance coupling efficiency in sterically crowded aryl ether formations .
- Solvent Optimization : Polar aprotic solvents (DMF) improve solubility of tert-butyl-substituted intermediates compared to THF .
- Temperature Control : Gradual heating (80–100°C) minimizes side reactions like dehalogenation .
Q. How should researchers resolve contradictions in spectroscopic data between studies (e.g., NMR shifts or MS fragmentation)?
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR for ambiguous proton assignments) .
- Solvent Effects : Note that NMR shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts affecting spectral clarity .
Q. What experimental design is recommended for studying the environmental degradation pathways of this compound?
- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor via LC-MS for quinone or carboxylic acid derivatives .
- Biotic Degradation : Use soil microcosms with isotopic labeling (¹⁴C) to track mineralization rates .
- Ecotoxicology : Assess Daphnia magna survival rates at varying concentrations (0.1–10 mg/L) to model aquatic toxicity .
Q. Table 2: Key Degradation Products
| Condition | Major Product | Detection Method |
|---|---|---|
| UV Exposure | Quinone derivatives | LC-MS/MS |
| Alkaline Hydrolysis | 2-Methylphenol | GC-MS |
Q. What methodological approaches are suitable for assessing the compound’s biological activity in enzyme inhibition assays?
- Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., tyrosine kinases) using fluorogenic substrates .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) with positive (staurosporine) and vehicle (DMSO) controls .
- Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects .
Q. How can researchers evaluate the compound’s stability under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
